![molecular formula C15H19NO3S B2829764 5-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034559-08-3](/img/structure/B2829764.png)
5-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including pharmaceuticals, organic synthesis, and material science. Its structure comprises a sulfonyl group attached to a tetrahydronaphthalene moiety, which is further connected to an oxa-azabicycloheptane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps:
Formation of the Tetrahydronaphthalene Moiety: This step often starts with the hydrogenation of naphthalene to produce 5,6,7,8-tetrahydronaphthalene.
Sulfonylation: The tetrahydronaphthalene is then subjected to sulfonylation using reagents like sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Formation of the Oxa-Azabicycloheptane Ring: This involves a cyclization reaction where an appropriate precursor, such as an amino alcohol, undergoes intramolecular cyclization to form the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions and minimize side products.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the sulfonyl group or the bicyclic ring, using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the bicyclic ring or the tetrahydronaphthalene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfones or sulfoxides.
Reduction Products: Reduced forms of the bicyclic ring or the sulfonyl group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various functionalization reactions.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The bicyclic structure is particularly interesting for its ability to fit into biological active sites.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic properties. It may act as a lead compound for the development of drugs targeting specific enzymes or receptors.
Industry
In material science, this compound is investigated for its potential use in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism by which 5-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The sulfonyl group can form strong interactions with amino acid residues, while the bicyclic structure can provide a rigid framework that fits into enzyme active sites or receptor binding pockets.
Comparison with Similar Compounds
Similar Compounds
5-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane: Similar structure but with a sulfur atom replacing the oxygen in the bicyclic ring.
5-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-2-aza-5-oxabicyclo[2.2.1]heptane: Similar structure but with an oxygen atom replacing the nitrogen in the bicyclic ring.
Uniqueness
The presence of both an oxygen and a nitrogen atom in the bicyclic ring of 5-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane provides unique chemical properties, such as specific reactivity and stability, which are not found in its analogs. This makes it particularly valuable for applications requiring precise molecular interactions.
Properties
IUPAC Name |
5-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c17-20(18,16-9-14-8-13(16)10-19-14)15-6-5-11-3-1-2-4-12(11)7-15/h5-7,13-14H,1-4,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOMGAJLPRDMGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC4CC3CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

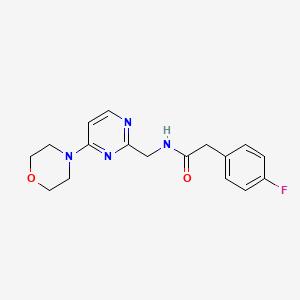
![(5E)-5-[(3-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2829684.png)

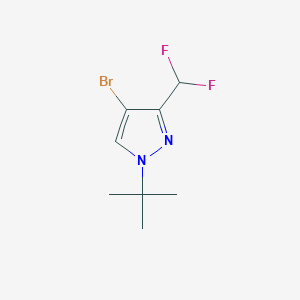
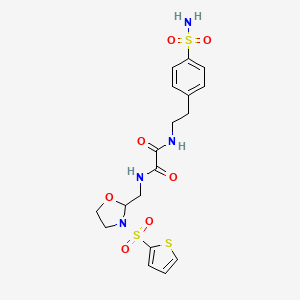
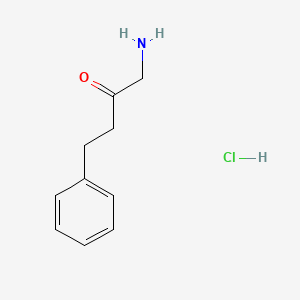
![2-(4-methoxyphenyl)-N-{[4-(4-nitrophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}acetamide](/img/structure/B2829694.png)
![3-(4-ethoxyphenyl)-2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2829695.png)
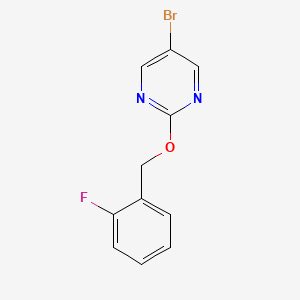
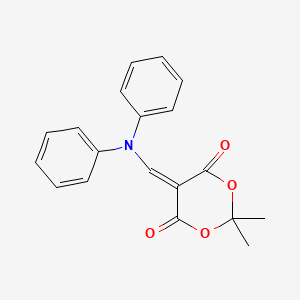
![2-Chloro-N-[2-(cyclohexen-1-yl)ethyl]-N-[[5-(hydroxymethyl)furan-2-yl]methyl]acetamide](/img/structure/B2829700.png)
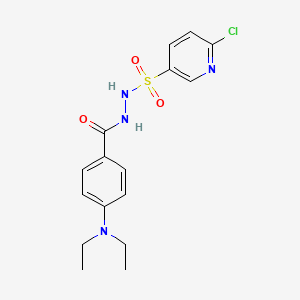
![3-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2829704.png)
